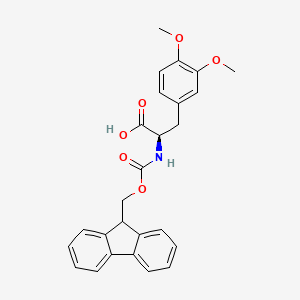

Fmoc-D-3,4-dimethoxyphenylalanine

Description

Significance of Modified Amino Acids in Chemical Biology and Medicinal Chemistry

The twenty proteinogenic amino acids form the fundamental alphabet of life, but the chemical diversity of the proteome extends far beyond this core set. Modified amino acids, both naturally occurring and synthetically derived, play pivotal roles in biological processes and serve as crucial components in the development of novel therapeutics. amerigoscientific.com These modifications can range from simple alterations like phosphorylation and methylation, which are key to cellular signaling and regulation, to the incorporation of entirely non-natural amino acids. amerigoscientific.comyoutube.com

In medicinal chemistry, the introduction of modified amino acids into peptide-based drug candidates is a powerful strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability. researchgate.net By strategically altering the structure of amino acid building blocks, researchers can fine-tune the pharmacological properties of peptides, enhancing their stability against enzymatic degradation, improving their binding affinity and selectivity for biological targets, and even introducing novel functionalities. researchgate.net The use of unnatural amino acids has opened new avenues in drug discovery, enabling the creation of protein and peptide molecules with enhanced therapeutic potential.

Overview of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Chemistry

The synthesis of peptides with a defined sequence requires the temporary blockage of the reactive amino group of each amino acid as it is added to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in a strategy known as solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com Developed in the 1970s, the Fmoc strategy represents a major advancement in peptide chemistry. lgcstandards.comcore.ac.uk

The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent, while remaining stable to the acidic conditions used to cleave the final peptide from the solid support and remove side-chain protecting groups. wikipedia.orglgcstandards.com This "orthogonality" prevents unwanted side reactions and allows for the efficient and stepwise assembly of complex peptide chains. core.ac.uk The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the cleavage by-product is chromophoric. wikipedia.org The versatility and mild conditions of Fmoc chemistry have made it a cornerstone of modern peptide synthesis, both in academic research and in industrial production. lgcstandards.comresearchgate.net

Stereochemical Considerations and the Role of D-Amino Acids in Peptidic Structures

With the exception of glycine, all amino acids are chiral, existing as two non-superimposable mirror images, or enantiomers, designated as L (levo) and D (dextro). In nature, the vast majority of proteins are composed exclusively of L-amino acids. psu.edu This inherent chirality is a critical determinant of the three-dimensional structure and, consequently, the function of proteins and peptides.

The incorporation of D-amino acids into peptide structures is a powerful tool in medicinal chemistry and drug design. nih.gov Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. nih.govwikipedia.org This increased stability can dramatically improve the pharmacokinetic profile of a peptide-based drug. Furthermore, the introduction of a D-amino acid can induce specific conformational constraints in a peptide chain, influencing its folding into a desired three-dimensional shape that can enhance its binding to a biological target. psu.eduresearchgate.net The use of D-amino acids allows for the design of peptidomimetics with improved therapeutic properties. researchgate.net

The Distinctive Role of the 3,4-Dimethoxy Phenylalanine Moiety in Research Applications

The phenylalanine side chain, a benzyl (B1604629) group, is a common aromatic motif in peptides. The 3,4-dimethoxy substitution on this phenyl ring, as seen in Fmoc-D-3,4-dimethoxyphenylalanine, imparts unique chemical properties that are advantageous in various research contexts. The two methoxy (B1213986) groups enhance the electron density of the aromatic ring, which can influence its interactions with biological targets.

This modification can also improve the solubility and reactivity of the amino acid derivative, facilitating its use in peptide synthesis. chemimpex.comchemimpex.com In the context of drug development, the 3,4-dimethoxyphenylalanine moiety can be a key pharmacophoric element, contributing to the binding affinity and specificity of a peptide for its receptor. Its presence in a D-amino acid configuration further combines these electronic and steric advantages with the inherent stability of the D-enantiomer, making this compound a highly valuable building block for creating sophisticated peptide-based research tools and potential therapeutics. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165789 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-81-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Fmoc D 3,4 Dimethoxyphenylalanine

Chemoenzymatic Synthesis of 3,4-Dimethoxyphenylalanine and Analogues

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers powerful strategies for the production of chiral molecules like 3,4-dimethoxyphenylalanine with high stereoselectivity and efficiency.

Enzymatic Catalysis in Stereoselective Amino Acid Synthesis

Enzymatic catalysis is a cornerstone of green chemistry, providing highly selective and efficient routes to complex molecules under mild conditions. In the context of amino acid synthesis, enzymes such as aminotransferases and aldolases are particularly valuable. For instance, a chemoenzymatic method for producing L-3,4-dimethoxyphenylalanine and its analogues has been developed using an engineered aspartate aminotransferase from Escherichia coli. researchgate.net This enzyme catalyzes the conversion of 3,4-dimethoxyphenylpyruvate to L-3,4-dimethoxyphenylalanine with high conversion rates and excellent enantiomeric excess (>99% ee). researchgate.net

Recent advancements have also seen the merger of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis to create novel enzymatic reactions for the synthesis of noncanonical amino acids. nih.govnih.gov This synergistic approach allows for the stereoselective functionalization of amino acids without the need for protecting groups, offering a powerful platform for accessing diverse amino acid structures. nih.govnih.gov Furthermore, strategies combining aldol (B89426) reactions catalyzed by fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variants with reductive aminations catalyzed by imine reductases (IREDs) have been developed for the stereoselective synthesis of amino-diols and amino-polyols from simple starting materials. acs.org

| Enzyme Class | Application in Amino Acid Synthesis | Key Advantages |

| Aspartate Aminotransferase | Synthesis of L-3,4-dimethoxyphenylalanine | High conversion and enantioselectivity. researchgate.net |

| Pyridoxal 5'-phosphate (PLP) Enzymes | Synergistic photoredox-radical biocatalysis | Access to non-canonical amino acids with high stereocontrol. nih.govnih.gov |

| Fructose-6-phosphate Aldolase (FSA) & Imine Reductase (IRED) | Three-component synthesis of amino-diols/polyols | Stereoselective formation of multiple chiral centers. acs.org |

| Pig Liver Esterase | Desymmetrization of diacetate substrates | Key step in the stereoselective preparation of constrained glycopeptides. acs.org |

Process Optimization for Scalable Production of Methoxy (B1213986) Substituted Phenylalanines

The scalability of synthetic processes is a critical factor for the industrial application of valuable compounds like methoxy-substituted phenylalanines. In the chemoenzymatic synthesis of L-3,4-dimethoxyphenylalanine, process optimization through fed-batch addition of the substrate, 3,4-dimethoxyphenylpyruvate, has been shown to be effective. researchgate.net This strategy allows for maintaining optimal substrate concentrations, avoiding potential substrate inhibition of the enzyme, and ultimately achieving high product yields on a preparative scale. researchgate.net The engineered aspartate aminotransferase demonstrated a 95.4% conversion rate under these optimized, scalable conditions. researchgate.net

Fmoc Protection Strategies and Optimization for Substituted Phenylalanines

The introduction of the Fmoc protecting group is a crucial step in preparing amino acids for use in SPPS. The efficiency and cleanliness of this reaction are paramount to ensure high-quality building blocks for peptide synthesis.

Retention of Chiral Purity During Fmoc Introduction

The Nα-Fmoc protecting group is fundamental to modern peptide synthesis, primarily because it suppresses racemization during the activation and coupling steps. nih.gov The urethane (B1682113) structure of the Fmoc group is key to this property. nih.gov However, the introduction of the Fmoc group itself can present challenges to maintaining the chiral integrity of the amino acid. The use of high-purity reagents and optimized reaction conditions are essential. For instance, the quality of commercially available Fmoc-protected amino acids has significantly improved, with many now available at >99% RP-HPLC purity. nih.gov To prevent side reactions such as the formation of amino acid oligomers during Fmoc protection, an intermediate silylation step using chlorotrimethylsilane (B32843) to protect the carboxylic acid has been proposed. nih.gov Chiral HPLC methods using polysaccharide-based stationary phases are routinely employed to verify the enantiomeric purity of Fmoc-amino acids, ensuring that the D- or L-configuration is retained. phenomenex.com

Anhydrous Reaction Conditions and High-Yield Preparations of Fmoc-Protected Amines

The standard method for introducing the Fmoc group involves reacting the amino acid with an activated Fmoc reagent such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). These reactions are typically carried out under basic conditions. While aqueous conditions can be used, anhydrous reaction conditions are often preferred to minimize side reactions and facilitate purification. A solid-phase approach has been developed for the synthesis of Fmoc-N-methylated amino acids, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.com This method allows for the Fmoc protection to be carried out on the resin-bound amino acid, followed by cleavage from the resin to yield the desired product in high yield and purity. mdpi.com The use of anhydrous trifluoroacetic acid (TFA) is also a common practice for the cleavage of peptides from the resin and removal of side-chain protecting groups in Boc-SPPS, highlighting the utility of anhydrous conditions in peptide chemistry. sigmaaldrich.comnih.gov

Regioselective Chemical Modifications of the Aromatic Ring System

The aromatic ring of phenylalanine and its derivatives presents a target for chemical modification to introduce new functionalities and modulate the properties of the resulting amino acids and peptides. The development of regioselective methods is crucial to control the position of substitution on the benzene (B151609) ring.

While specific examples of regioselective modifications on Fmoc-D-3,4-dimethoxyphenylalanine itself are not extensively detailed in the provided search results, general strategies for the modification of phenylalanine derivatives can be inferred. For instance, a "green" chemo- and regioselective modification of D,L-phenylalanine with α-cyanoacetylenic alcohols in an aqueous medium has been reported to produce unnatural amino acids with 2,5-dihydro-5-iminofuranyl substituents. arkat-usa.org This reaction proceeds chemo- and regioselectively under biomimetic conditions. arkat-usa.org

Derivatization Protocols for Analytical Characterization and Detection

Derivatization of amino acids like D-3,4-dimethoxyphenylalanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common strategy to enhance their chromatographic separation and improve ionization efficiency for mass spectrometry-based detection. nih.govresearchgate.net This pre-column derivatization is particularly beneficial for polar compounds that may otherwise exhibit poor retention on reversed-phase HPLC columns. researchgate.net The reaction involves the primary or secondary amine group of the amino acid attacking the Fmoc-Cl, leading to the formation of a stable, highly fluorescent, and UV-active derivative.

The derivatization process is typically carried out in an alkaline environment, often achieved using a borate (B1201080) buffer, to facilitate the aminolysis reaction. nih.gov The resulting Fmoc-amino acid derivative can then be purified from the reaction mixture using techniques like solid-phase extraction (SPE) before analysis. nih.gov

Challenges in Reproducibility of Derivatization for LC-MS Analysis

Achieving reproducible results in the derivatization of amino acids with Fmoc-Cl for LC-MS analysis can be challenging. researchgate.net Several factors can contribute to this variability, impacting the accuracy and reliability of quantitative analyses.

One significant challenge is the potential for incomplete derivatization or the formation of byproducts. The reaction conditions, including pH, temperature, and the concentration of the derivatizing reagent, must be carefully optimized to ensure the reaction goes to completion. nih.govmdpi.com For instance, the concentration of Fmoc-Cl has a direct relationship with the derivatization time, and concentrations exceeding the optimum can lead to the formation of oxides that interfere with detection sensitivity. nih.gov

The presence of metallic ions in the sample matrix can also affect reproducibility by chelating with the amino acid, thereby hindering the derivatization reaction. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can mitigate this issue and lead to more reproducible retention times and peak shapes. nih.gov However, excessive concentrations of EDTA can cause ion suppression in the mass spectrometer, negatively impacting signal intensity. nih.gov

Furthermore, the stability of the derivatized products can be a concern. Hydrolysis of the Fmoc-derivatives can occur, particularly if the sample is not processed promptly or stored under appropriate conditions. mdpi.com This can lead to a decrease in the measured concentration of the target analyte over time.

A summary of key challenges and potential solutions is presented in the table below:

| Challenge | Potential Cause | Mitigation Strategy |

| Incomplete Derivatization | Suboptimal reaction conditions (pH, temperature, reagent concentration) | Optimize reaction parameters; ensure alkaline conditions with a buffer (e.g., borate buffer). nih.gov |

| Byproduct Formation | Excess derivatizing reagent | Use the optimal concentration of Fmoc-Cl to avoid the formation of interfering oxides. nih.gov |

| Metallic Chelation | Presence of metal ions in the sample matrix | Add a chelating agent like EDTA to the reaction mixture. nih.gov |

| Ion Suppression | High concentrations of additives like EDTA | Optimize the concentration of additives to minimize their impact on MS signal. nih.gov |

| Derivative Instability | Hydrolysis of the Fmoc-derivative | Prompt sample processing and appropriate storage; consider strategies for reaction termination. researchgate.netmdpi.com |

Strategies for Reaction Termination and Product Stability in Derivatization

To enhance the reproducibility and accuracy of LC-MS analysis of Fmoc-derivatized amino acids, it is crucial to effectively terminate the derivatization reaction and ensure the stability of the resulting products. researchgate.net

One effective strategy for stopping the reaction is to lower the pH of the reaction mixture. researchgate.net By adding a volatile acid, such as formic acid or acetic acid, the alkaline conditions required for the derivatization are neutralized. researchgate.net This acidification prevents further reaction of the amino acid with any remaining Fmoc-Cl and also helps to stabilize the formed Fmoc-derivative by inhibiting the formation of byproducts. researchgate.net

The choice of quenching reagent is also an important consideration. For instance, hydroxylamine (B1172632) has been used as a quenching reagent in derivatization reactions with other reagents, chosen for its suitable retention time and solubility in the analytical solvent. ut.ee

Once the reaction is terminated, proper sample handling and storage are paramount to maintain the integrity of the derivatized product. This may involve immediate analysis or storage at low temperatures to minimize degradation until the LC-MS run can be performed. The use of solid-phase extraction (SPE) not only purifies the sample but can also help in stabilizing the derivative by removing excess reagents and other matrix components that could contribute to its degradation. nih.gov

Key strategies for reaction termination and ensuring product stability are outlined in the following table:

| Strategy | Description | Benefit |

| Acidification | Lowering the pH of the reaction mixture with a volatile acid (e.g., formic acid). researchgate.net | Terminates the derivatization reaction and prevents byproduct formation. researchgate.net |

| Quenching Reagent | Addition of a specific chemical (e.g., hydroxylamine) to react with excess derivatizing agent. ut.ee | Removes unreacted derivatizing reagent, leading to a cleaner chromatogram. ut.ee |

| Solid-Phase Extraction (SPE) | Purification of the derivatized sample using a solid-phase cartridge. nih.gov | Removes excess reagents and interfering matrix components, enhancing stability and analytical performance. nih.gov |

| Prompt Analysis/Proper Storage | Analyzing the sample immediately after preparation or storing it at low temperatures. | Minimizes the potential for degradation of the Fmoc-derivative over time. |

Applications in Peptide Synthesis and Biomolecular Engineering

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-3,4-dimethoxyphenylalanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acid sequences. The use of this compound in this methodology has been noted for its beneficial effects on the synthesis process and the properties of the resulting peptides. chemimpex.com

This compound is utilized as an essential building block in the solid-phase synthesis of complex peptide sequences. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is crucial for the stepwise addition of amino acids in SPPS. chemimpex.com The synthesis of a decapeptide has been successfully achieved through the incorporation of a protected analogue of 3,4-dimercaptophenylalanine using standard solid-phase peptide synthesis techniques, highlighting the feasibility of integrating such modified amino acids into longer peptide chains. nih.gov Non-proteinogenic amino acids like this compound are instrumental in creating custom peptide libraries for screening and discovery in various biological assays, which aids in the identification of potential drug candidates. chemimpex.com

The unique structure of this compound, specifically the dimethoxy substitution on the aromatic ring, enhances both the solubility and reactivity of the amino acid. chemimpex.com This improved solubility is a significant advantage during the synthesis of complex peptides, potentially mitigating aggregation issues that can occur with hydrophobic sequences. chemimpex.com The incorporation of D-amino acids can also have disruptive effects on the secondary conformation of peptides, which can influence their self-assembly and biological activity. nih.gov The introduction of non-proteinogenic amino acids is a key strategy for modifying the drug-like properties of peptides, including their stability and potency. nih.gov

Below is a table summarizing the general impact of non-proteinogenic amino acids on peptide properties:

| Property | Impact of Non-Proteinogenic Amino Acid Incorporation |

| Solubility | Can be enhanced, particularly with polar side chains, aiding in synthesis and purification. |

| Conformation | Can induce specific secondary structures (e.g., turns, helices) or disrupt existing ones, influencing biological activity. |

| Reactivity | Modified side chains can introduce novel reactive handles for bioconjugation or further functionalization. |

| Proteolytic Stability | Incorporation of D-amino acids or other modifications can increase resistance to enzymatic degradation. |

| Bioactivity | Altered conformation and stability can lead to enhanced or novel biological activities. |

The use of high-purity Fmoc-amino acid building blocks is critical for the synthesis of high-quality peptides. The enhanced solubility and reactivity of this compound can contribute to more efficient coupling reactions and easier purification, ultimately leading to the creation of complex peptide sequences with high purity. chemimpex.comchemimpex.com High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of synthesized peptides, typically using a C18 reverse-phase column. altabioscience.com The purity of commercially available this compound is often specified as ≥ 97% by HPLC. chemimpex.com The purification of the final peptide product via techniques like reversed-phase HPLC is a standard and crucial step to remove impurities such as truncated sequences or incompletely deprotected peptides. altabioscience.comresearchgate.net

The following table outlines the general relationship between starting material purity and final peptide quality in SPPS:

| Starting Material | Impact on Synthesis and Final Product |

| High Purity Fmoc-Amino Acids | Leads to fewer side reactions, higher coupling efficiency, and a cleaner crude product, simplifying purification. |

| Low Purity Fmoc-Amino Acids | Can introduce deletion sequences, capped sequences, and other impurities that are difficult to remove and can affect the final peptide's activity. |

The cleavage of the Fmoc protecting group is a critical step in SPPS, typically achieved using a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.br This deprotection step exposes the free amine of the growing peptide chain, allowing for the coupling of the next amino acid. At the end of the synthesis, the peptide is cleaved from the solid support and the side-chain protecting groups are removed, usually with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers. merckmillipore.comsigmaaldrich.com

Common cleavage cocktails are designed to prevent side reactions with sensitive amino acid residues. nih.gov For example, "Reagent K," a mixture of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is a universal cleavage mixture designed to suppress a variety of side reactions. nih.gov The choice of scavengers and cleavage conditions depends on the peptide sequence and the protecting groups used. merckmillipore.comsigmaaldrich.com

Design and Development of Peptide-Based Therapeutics

The incorporation of non-proteinogenic amino acids like D-3,4-dimethoxyphenylalanine is a key strategy in the design and development of peptide-based therapeutics. chemimpex.com These modifications can enhance the pharmacological properties of peptides, such as their stability and potency. nih.gov

This compound is an important building block for the creation of custom peptide libraries used in drug discovery. chemimpex.com Peptide libraries are large collections of peptides with varying sequences that can be screened for binding to a specific biological target. The use of non-proteinogenic amino acids expands the chemical diversity of these libraries, increasing the probability of identifying novel and potent therapeutic leads. nih.gov Synthetic peptide combinatorial libraries can be composed of mixtures of free peptides that are used directly in various assay systems to systematically identify optimal peptide ligands. nih.gov

The general workflow for using peptide libraries in drug discovery is outlined below:

| Step | Description |

| 1. Library Synthesis | A large number of peptides are synthesized, often using SPPS, incorporating a diverse range of amino acids, including non-proteinogenic ones. |

| 2. Screening | The library is tested for binding or activity against a specific biological target (e.g., a receptor or enzyme). |

| 3. Hit Identification | Peptides that show desired activity ("hits") are identified and their sequences are determined. |

| 4. Lead Optimization | The structure of the hit peptides is further modified to improve their potency, selectivity, and pharmacokinetic properties. |

Engineering Peptides for Specific Receptor Targeting and Biological Activities

Researchers utilize this amino acid in the creation of peptide libraries, which are large collections of diverse peptides. chemimpex.com These libraries can be screened to identify lead compounds that exhibit desired biological activities, such as antimicrobial or anticancer effects. chemimpex.comnih.gov For example, peptides engineered with this residue might be designed to mimic or block the action of natural peptide ligands, thereby modulating cellular signaling pathways involved in disease. chemimpex.com The stability imparted by the D-amino acid configuration ensures that these engineered peptides can persist long enough in biological systems to exert their therapeutic effect. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Peptide Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. mdpi.comnih.gov By incorporating this compound and its analogs into peptides, researchers can conduct detailed SAR studies to delineate the structural requirements for potency and selectivity. nih.gov

Exploring the Influence of Dimethoxy Substitution on Biological Activity

The two methoxy (B1213986) groups on the phenyl ring of this compound are not merely passive additions; they actively influence the peptide's properties. Their electron-donating nature and steric bulk can alter the peptide's interaction with its biological target. SAR studies might involve comparing the activity of a peptide containing 3,4-dimethoxyphenylalanine with versions containing no substitution, a single methoxy group, or substitutions at different positions on the ring.

This systematic approach helps to map the binding pocket of a target receptor or enzyme, revealing which interactions are critical for activity. acs.org For instance, the methoxy groups might form crucial hydrogen bonds or van der Waals interactions within a receptor site, or they may pre-organize the peptide backbone into a more favorable conformation for binding.

Table 1: Hypothetical SAR Study of a Model Peptide This table illustrates how SAR data for a hypothetical antimicrobial peptide (AMP) might be presented.

| Peptide Variant | Amino Acid at Position X | Minimum Inhibitory Concentration (MIC) vs. E. coli | Hemolytic Activity (HC₅₀) |

| Parent Peptide | D-Phenylalanine | 16 µg/mL | 150 µg/mL |

| Variant 1 | D-3,4-dimethoxyphenylalanine | 4 µg/mL | >300 µg/mL |

| Variant 2 | D-4-methoxyphenylalanine | 8 µg/mL | >300 µg/mL |

| Variant 3 | D-3-methoxyphenylalanine | 12 µg/mL | 200 µg/mL |

| Variant 4 | D-3,4-dihydroxyphenylalanine | 6 µg/mL | 180 µg/mL |

De novo Design of Bioactive Peptides with Enhanced Activity

De novo design involves creating entirely new peptide sequences from scratch, rather than modifying existing ones, to achieve a specific function. nih.gov This rational design approach leverages fundamental principles of protein structure and molecular recognition. This compound is a valuable tool in this process, offering unique structural motifs and enhanced stability. nih.govrsc.org

Modern de novo design often employs computational models and machine learning algorithms to predict sequences with a high probability of possessing the desired activity, such as antioxidant or antimicrobial properties. researchgate.netnih.gov These predicted sequences can then be synthesized using Fmoc chemistry, incorporating specialized building blocks like this compound. nih.gov The goal is to create peptides with optimized amphipathicity, charge distribution, and secondary structure (e.g., α-helices or β-sheets) to maximize interaction with targets like bacterial membranes or specific proteins, leading to enhanced potency and specificity. nih.govnih.gov

Bioconjugation Methodologies Utilizing this compound-Containing Peptides

Bioconjugation is the chemical process of linking a peptide to another molecule, such as a drug, a radionuclide, a fluorescent dye, or a larger biomolecule like an antibody or nanoparticle. nih.gov Peptides containing this compound can be synthesized and then utilized in various bioconjugation strategies to create advanced functional materials. chemimpex.com

Attachment to Biomolecules for Targeted Delivery Systems

A primary application of bioconjugation is the development of targeted drug delivery systems. nih.govmdpi.com A peptide designed to bind to a specific receptor, for example, one overexpressed on cancer cells, can be attached to a carrier loaded with a therapeutic agent. This approach concentrates the therapeutic effect at the site of disease while minimizing exposure to healthy tissues.

Peptides containing D-3,4-dimethoxyphenylalanine can be synthesized with an additional functional group (e.g., a terminal cysteine, lysine, or an azide/alkyne for click chemistry) that serves as a handle for conjugation. nih.govnih.gov This allows the peptide to be covalently attached to various delivery platforms. nih.gov

Table 2: Examples of Bioconjugation Strategies for Peptide-Based Targeting

| Delivery Platform | Conjugation Chemistry Example | Peptide Role | Potential Application |

| Liposomes nih.gov | Thiol-maleimide coupling | Targeting ligand | Encapsulated chemotherapy |

| Gold Nanoparticles (AuNPs) nih.gov | Au-thiol dative bonds | Targeting and stabilizing agent | Photothermal therapy, imaging |

| Polymer Nanoparticles mdpi.com | Amide bond formation (EDC/NHS) | Targeting ligand | Controlled drug release |

| Antibodies (to form ADCs) | "Click" chemistry (SPAAC) | Modulator of solubility/stability | Targeted radiotherapy/chemotherapy |

| Cotton Fabrics acs.org | Covalent anchoring via polymerization | Antimicrobial agent | Biomedical textiles |

Protein Engineering through Site-Specific Incorporation

Beyond peptide synthesis, advanced techniques allow for the site-specific incorporation of unnatural amino acids directly into larger proteins. This powerful form of protein engineering opens up possibilities for creating proteins with novel functions. While direct incorporation of this compound is not standard, methods developed for similar unnatural amino acids demonstrate the feasibility of this approach.

One established method involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. nih.gov This engineered pair can recognize the unnatural amino acid and insert it into a growing polypeptide chain in response to a specific codon (e.g., the amber stop codon, TAG) that has been introduced into the gene of interest. nih.govnih.gov This technique has been successfully used to incorporate structurally related amino acids like 3,4-dihydroxy-L-phenylalanine (L-DOPA) and 4-iodo-L-phenylalanine. nih.govnih.gov Applying a similar methodology could enable the precise placement of D-3,4-dimethoxyphenylalanine within a protein's structure, allowing for the creation of novel biocatalysts, biosensors, or therapeutic proteins with enhanced stability and unique functionalities.

Modification of Proteins for Improved Stability and Functionality

The introduction of synthetic amino acids into the primary structure of a protein can profoundly influence its three-dimensional conformation, and consequently, its biological activity and resilience to degradation. This compound, a derivative of the natural amino acid phenylalanine, is particularly noteworthy for its potential to confer enhanced stability.

The "D" configuration of this amino acid is a key feature. Natural proteases, the enzymes responsible for breaking down proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.govnih.govoup.com By incorporating a D-amino acid, such as D-3,4-dimethoxyphenylalanine, into a peptide sequence, the resulting protein becomes significantly more resistant to proteolytic degradation. nih.govnih.govnih.gov This increased stability is crucial for the development of therapeutic peptides and proteins that require a longer half-life in biological systems. pnas.orgnih.govnih.gov

Detailed Research Findings:

While comprehensive studies focusing exclusively on this compound are emerging, research on the incorporation of D-amino acids in general provides a strong foundation for its utility. For instance, studies have demonstrated that replacing L-amino acids with their D-enantiomers at specific positions in a peptide can dramatically increase its resistance to enzymatic breakdown.

One study on the antimicrobial peptide Pep05 showed that replacing all L-lysine and L-arginine residues with their D-counterparts resulted in a derivative with remarkable stability against trypsin and plasma proteases. nih.gov This principle of enhanced proteolytic resistance is directly applicable to modifications involving this compound.

The following table summarizes the general effects observed when incorporating D-amino acids into peptides, which are expected to be similar for this compound.

| Modification Strategy | Observed Effect on Protein/Peptide | Rationale |

| Substitution with D-amino acids | Increased resistance to proteolytic enzymes (e.g., trypsin, chymotrypsin, plasma proteases) nih.govnih.govnih.gov | Natural proteases are stereospecific for L-amino acids and cannot efficiently cleave peptide bonds involving D-amino acids. nih.govoup.com |

| Incorporation of D-amino acids | Altered secondary and tertiary protein structure nih.gov | The different side-chain orientation of D-amino acids can lead to changes in the protein's folding and overall conformation. nih.gov |

| N-terminal D-amino acid | Stabilization against proteasomal degradation via the N-end rule pathway nih.gov | The presence of a D-amino acid at the N-terminus can prevent polyubiquitination, a key step in targeting proteins for degradation. nih.gov |

It is important to note that while the primary benefit of incorporating D-amino acids is enhanced stability, this modification can also impact the biological functionality of the protein. The altered conformation may lead to changes in receptor binding affinity or enzymatic activity. nih.govrsc.org Therefore, the strategic placement of this compound within the protein sequence is critical to achieving the desired balance of improved stability and retained or enhanced function.

Advanced Spectroscopic and Mechanistic Investigations of Fmoc Amino Acid Derivatives

Analysis of Intramolecular Dynamics and Rotational Motions

The function and structural integrity of peptides and proteins are intrinsically linked to their internal molecular motions. Fmoc-amino acids, including Fmoc-D-3,4-dimethoxyphenylalanine, serve as excellent models for investigating these dynamics, particularly the rotational behavior of constituent parts like methyl groups.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for probing molecular dynamics in crystalline or amorphous solids. nih.gov For this compound, the two methoxy (B1213986) (-OCH₃) groups on the phenyl ring provide ideal probes for studying internal rotational motions. nih.gov Studies on analogous Fmoc-amino acids using solid-state deuteron (B1233211) NMR have demonstrated that spin-lattice relaxation times (T₁) can be measured at variable temperatures to quantify the dynamics of these methyl groups. wm.edu

Lower activation energies for methyl group rotation are often observed in Fmoc-amino acids compared to their unprotected counterparts, which indicates a less sterically crowded environment for rotation within the crystal lattice. wm.edu The analysis relies on measuring relaxation parameters under both static and magic-angle spinning (MAS) conditions, which helps to separate and independently study different deuterated sites within the molecule. wm.edu The high radio-frequency power required for techniques like cross-polarization and decoupling is essential for obtaining high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N. nih.gov

Table 1: Key Solid-State NMR Parameters for Studying Methyl Group Dynamics

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Spin-Lattice Relaxation Time (T₁) | The time constant describing how nuclear spins return to thermal equilibrium after perturbation. It is highly sensitive to molecular motions occurring at the Larmor frequency. | Measured for the methoxy methyl groups to determine their rotational correlation times and activation energies. nih.govwm.edu |

| Quadrupolar Coupling Constant (Cₐ) | For nuclei with spin > 1/2 (like ²H), this measures the interaction between the nuclear quadrupole moment and the local electric field gradient. It is sensitive to the orientation and dynamics of the bond containing the nucleus. | Used in deuteron NMR to characterize the motional averaging of the C-D bond in the methyl groups. wiley.com |

| Magic-Angle Spinning (MAS) | A technique where the sample is spun at a high frequency at an angle of 54.74° relative to the external magnetic field to average out anisotropic interactions and narrow the spectral lines. | Allows for the resolution of individual atomic sites, enabling independent study of the two different methoxy groups if their environments are distinct. nih.govwm.edu |

| Activation Energy (Eₐ) | The energy barrier that must be overcome for a specific motion, such as methyl group rotation, to occur. | Derived from the temperature dependence of T₁ relaxation times; lower values in Fmoc-amino acids suggest greater rotational freedom. wm.edu |

To translate raw NMR relaxation data into a quantitative description of molecular motion, researchers develop and validate motional models. nih.gov For the rotation of methyl groups in Fmoc-amino acids, a common and effective model is the "three-site jump model". wm.edu This model assumes that the methyl group protons or deuterons are jumping between three energetically equivalent positions.

The validation of such models is achieved by fitting the model's theoretical predictions to experimental data, such as the anisotropy of relaxation times measured under static conditions. wm.edu A key output of these models is the order parameter (S²), which quantifies the amplitude of local motion, with a value of 1 representing a completely rigid state and 0 representing unrestricted isotropic motion. nih.gov By comparing simulated relaxation times based on the model with experimental measurements across different temperatures and spinning speeds, the accuracy of the motional description can be confirmed. wm.edu

Conformational Analysis and Stereochemical Control

The three-dimensional structure and the maintenance of stereochemical purity are paramount in peptide chemistry. The bulky Fmoc group plays a significant role in both the conformational preferences of the amino acid monomer and the potential for side reactions during synthesis.

The carbamate (B1207046) linkage in Fmoc-protected amino acids is known to exist as two major rotamers (rotational isomers), which can lead to signal doubling in NMR spectra at room temperature. chimia.ch These distinct conformations can influence crystal packing and self-assembly behavior, where π-π stacking interactions between the fluorenyl groups of adjacent molecules often play a crucial role. rsc.orgmdpi.com

A more critical issue is the control of stereochemistry at the alpha-carbon (Cα). The D-configuration of this compound must be preserved throughout the synthesis. The proton attached to the Cα is acidic and can be abstracted under the basic conditions used for Fmoc group removal, leading to the formation of a planar enolate intermediate. acs.org Reprotonation of this intermediate can occur from either face, resulting in racemization (the formation of a mixture of D and L isomers), a process also known as epimerization. acs.orgresearchgate.net This is a particularly severe problem for residues like phenylglycine and their derivatives. semanticscholar.org

Several strategies have been developed to suppress epimerization during the Fmoc deprotection step.

Table 2: Strategies for Stereochemical Control in Fmoc Chemistry

| Influencing Factor | Control Strategy | Mechanism of Action |

|---|---|---|

| Base Strength | Use of weaker bases or lower concentrations of standard bases (e.g., piperidine). | Reduces the rate of Cα proton abstraction, minimizing the formation of the planar enolate intermediate. researchgate.net |

| Reaction Time | Abbreviated deprotection times. | Limits the exposure of the peptide to basic conditions, thereby reducing the opportunity for epimerization to occur. researchgate.net |

| Amide Protection | Reversible protection of the peptide bond itself (e.g., as a thioimidate). | This strategy prevents the formation of the Cα anion by altering the electronics of the preceding peptide bond, thus preserving stereochemistry. acs.org |

| Coupling Reagents | Choice of activation method for the incoming amino acid. | Urethane-based protecting groups like Fmoc inherently suppress racemization during the coupling step, in contrast to some other methods. nih.gov |

Reaction Mechanism Elucidation in Fmoc Chemistry (e.g., Cleavage)

The utility of the Fmoc group is defined by its selective lability under specific conditions. The most fundamental reaction is its base-mediated cleavage to deprotect the alpha-amino group for subsequent peptide bond formation.

The widely accepted mechanism for this deprotection is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. embrapa.br

Deprotonation: A secondary amine base, most commonly piperidine (B6355638), abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system. altabioscience.comembrapa.br

Carbanion Formation: This abstraction generates a stabilized carbanion intermediate.

β-Elimination: The carbanion rapidly undergoes a β-elimination reaction, which involves the cleavage of the C-O bond of the carbamate. embrapa.br This step results in the liberation of the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF) as a reactive byproduct. nih.govembrapa.br

While base-mediated cleavage is standard, other mechanisms have been elucidated. For instance, thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120 °C) in polar aprotic solvents like DMSO, even without the presence of an amine base. chimia.ch This can proceed through an en-type pyrolysis or a solvent-assisted E1cB pathway. chimia.ch

It is also important to distinguish this temporary deprotection from the final cleavage step in solid-phase peptide synthesis (SPPS). The final step involves treating the fully assembled, resin-bound peptide with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support and simultaneously remove any acid-labile side-chain protecting groups. merckmillipore.com This process generates highly reactive cationic species (e.g., t-butyl cations) that can cause unwanted modifications to sensitive residues. To prevent these side reactions, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are added to the cleavage cocktail to trap these reactive intermediates. merckmillipore.com

Integration into Specialized Organic Synthesis and Catalysis

Application in Complex Alkaloid Synthesis via Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful and widely used method for constructing the tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline skeletons that form the core of many natural alkaloids. chemimpex.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Fmoc-D-3,4-dimethoxyphenylalanine is an ideal precursor for the synthesis of a variety of isoquinoline (B145761) alkaloids. Following the removal of the Fmoc protecting group, the resulting D-3,4-dimethoxyphenylalanine provides the necessary β-arylethylamine structure. The electron-rich 3,4-dimethoxy substituted phenyl ring is highly activated towards the electrophilic aromatic substitution required for the cyclization step. This makes it a key starting material for the asymmetric synthesis of complex alkaloids such as the tetrahydroberberine (B1206132) alkaloid xylopinine and the aporphine (B1220529) alkaloid glaucine. york.ac.uk The stereochemistry of the final alkaloid product can be controlled by leveraging the inherent chirality of the D-amino acid precursor.

Combinatorial Chemistry and High-Throughput Screening in Peptide Research

Combinatorial chemistry, particularly the one-bead-one-compound (OBOC) method, is a cornerstone of modern drug discovery and peptide research, allowing for the synthesis and screening of millions of unique compounds simultaneously. nih.gov In this process, Fmoc-protected amino acids like this compound are essential building blocks. Using a "split-and-pool" synthesis strategy on solid-phase resin beads, each bead ultimately carries a unique peptide sequence.

The incorporation of non-canonical amino acids such as D-3,4-dimethoxyphenylalanine into these libraries is crucial for expanding chemical diversity. The unique properties of its side chain—aromatic, electron-rich, and moderately hydrophobic—can lead to peptides with novel binding affinities, specificities, or functional characteristics. Once the library is synthesized, high-throughput screening methods are employed to identify "hit" compounds with desired properties from the vast pool of candidates.

A key advantage of OBOC libraries is the ability to perform screening directly on the beads, which remain physically linked to the compound they display. This avoids the need for laborious purification of each library member. Several on-bead screening techniques are employed to identify peptides with specific functional properties, such as binding to a target protein.

Positive beads, or "hits," can be identified and isolated using various detection methods. For example, a target protein labeled with a fluorescent tag can be incubated with the library; beads that bind the target will become fluorescent and can be physically picked out for sequencing. rsc.org The peptide sequence on the isolated positive bead is then determined, often through Edman degradation or mass spectrometry, to identify the structure of the high-affinity ligand.

Table 1: Comparison of On-Bead Screening Techniques

| Screening Method | Principle | Detection | Throughput |

| Fluorescence-Based Screening | Target protein is labeled with a fluorophore. Binding to a peptide on a bead leads to fluorescence localization. | Fluorescence Microscopy / Bead Sorter | High |

| Enzyme-Linked Assays | Target protein is an enzyme or is tagged with an enzyme. A chromogenic or fluorogenic substrate is added, and product formation is localized on the bead. | Colorimetry / Fluorimetry | High |

| Magnetic Bead Sorting | Target protein is labeled with magnetic nanoparticles. Beads binding the target become magnetic and can be separated with a magnet. | Magnetic Separation | Very High |

| Colorimetric Screening | An antibody-enzyme conjugate binds to a phosphorylated peptide, and a colorimetric substrate identifies phosphorylated beads. | Visual Color Change | Moderate to High |

Peptide Organocatalysis in Non-Aqueous Media

While nature's enzymes typically operate in aqueous environments, a significant area of research involves the use of short peptides as organocatalysts in non-aqueous (organic) solvents. rsc.org These "mini-enzymes" offer advantages in modularity and stability and can catalyze a range of asymmetric organic transformations. rsc.org Peptides have been shown to be effective catalysts for reactions like aldol (B89426) additions, conjugate additions, and acyl transfers in organic media. acs.orgresearchgate.net

The use of non-aqueous media can be beneficial for several reasons: it can increase the solubility of nonpolar substrates, prevent unwanted water-mediated side reactions, and sometimes enhance catalytic activity or stereoselectivity. acs.org The incorporation of specific amino acids, such as D-3,4-dimethoxyphenylalanine, into a catalytic peptide sequence can be used to tune its solubility and conformation in a given organic solvent, thereby optimizing its performance. For instance, the lipophilic character of certain amino acid side chains can promote operation in nonpolar solvents. rsc.org

The catalytic activity and stereoselectivity of a peptide organocatalyst are governed by subtle and complex inter-residue interactions within its structure. nih.gov These interactions dictate the peptide's three-dimensional conformation, which in turn creates a specific microenvironment around the catalytic site. Key interactions include hydrogen bonding, electrostatic interactions, steric hindrance, and hydrophobic interactions. nih.govrsc.org

Incorporating an amino acid like D-3,4-dimethoxyphenylalanine can significantly influence a peptide's catalytic properties through these interactions:

Steric Influence: The bulky dimethoxyphenyl group can impose significant steric constraints, influencing the peptide's secondary structure (e.g., favoring a specific turn or conformation) and restricting the approach of substrates to the catalytic center, which can enhance stereoselectivity. acs.org

π-π Stacking: The aromatic ring of the side chain can engage in π-π stacking interactions with other aromatic residues (e.g., Phe, Tyr, His) in the peptide or with an aromatic substrate. nih.gov These interactions can help to rigidly orient the substrate in the active site, leading to higher catalytic efficiency and stereocontrol.

By systematically modifying peptide sequences with residues like this compound, researchers can probe these interactions and rationally design more efficient and selective organocatalysts. acs.org

Future Directions and Emerging Research Paradigms

Computational Modeling and Artificial Intelligence in Rational Peptide Design and Synthesis

The integration of computational modeling and artificial intelligence (AI) is revolutionizing the rational design and synthesis of peptides incorporating non-standard amino acids like Fmoc-D-3,4-dimethoxyphenylalanine. These advanced computational tools offer unprecedented capabilities to predict and analyze the structural and functional consequences of introducing such unique residues into a peptide sequence.

Researchers are increasingly employing molecular dynamics (MD) simulations, quantum mechanics (QM), and hybrid QM/MM methods to investigate how the incorporation of D-3,4-dimethoxyphenylalanine influences peptide conformation, stability, and binding affinity. byu.eduresearchgate.net These simulations can elucidate the complex interplay of steric and electronic effects imparted by the dimethoxy-substituted aromatic ring and the D-chiral center. This predictive power allows for the in silico screening of numerous peptide analogues, saving significant time and resources compared to traditional empirical approaches.

Furthermore, the advent of machine learning and AI is beginning to guide the strategic incorporation of unnatural amino acids (UAAs). nih.gov By training algorithms on existing experimental data, AI models can predict the probability of successful UAA substitution and its likely impact on protein or peptide function. nih.govfrontiersin.org This data-driven approach facilitates the design of novel peptides with tailored properties, where this compound can be precisely placed to achieve enhanced bioactivity, improved proteolytic resistance, or specific conformational constraints. The ultimate goal is to develop computational pipelines that can rationally identify peptides with high affinity for a particular biological target. frontiersin.org

Table 1: Computational Approaches in Unnatural Peptide Design

| Computational Method | Application in Peptide Design with this compound | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the peptide in solution to understand its conformational landscape. | Predicts preferred secondary structures, flexibility, and solvent interactions. |

| Quantum Mechanics (QM) | Calculating the electronic properties of the dimethoxyphenyl group. | Provides insights into potential non-covalent interactions and reactivity. |

| Machine Learning/AI | Predicting optimal incorporation sites and potential bioactivity based on large datasets. nih.gov | Accelerates the design process by screening vast sequence spaces for desired properties. frontiersin.org |

| Protein-Peptide Docking | Predicting the binding mode and affinity of the peptide to its target receptor. | Identifies key interactions between the dimethoxyphenylalanine residue and the target. |

Development of Next-Generation Protecting Group Strategies for Substituted Phenylalanines

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), yet its use with sterically demanding or electronically modified amino acids like D-3,4-dimethoxyphenylalanine is not without challenges. These challenges have spurred research into next-generation protecting group strategies to enhance the efficiency and scope of synthesizing complex peptides.

While the Fmoc group offers a robust orthogonal protection scheme, issues such as incomplete deprotection or side reactions like aspartimide formation in sensitive sequences remain a concern. nih.gov For bulky amino acids, steric hindrance can slow down both the coupling and deprotection steps, potentially leading to lower yields and purity.

The development of alternative protecting groups with different lability profiles is a key area of investigation. Groups that can be cleaved under milder or highly specific conditions would enable more complex and orthogonal synthetic strategies, which are crucial for producing modified peptides. ub.eduiris-biotech.de For instance, the phenylfluorenyl (Pf) group has been noted for its ability to prevent racemization at the α-center of amino acids during synthesis. nih.gov Researchers are also exploring novel linker strategies and modifications to existing protecting groups to minimize unwanted side reactions and improve solubility in greener solvent systems. acs.orgnih.gov The ideal next-generation protecting group for substituted phenylalanines would offer high stability during coupling, quantitative removal under non-damaging conditions, and compatibility with a wide range of functionalities and solvents.

Table 2: Comparison of Selected Amino-Protecting Groups

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) iris-biotech.de | Standard for orthogonal SPPS; base-labile. organic-chemistry.org |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid - TFA) organic-chemistry.org | Used in alternative orthogonal strategy; acid-labile. youtube.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH). youtube.com | Classic protecting group, useful in solution-phase synthesis. |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis. iris-biotech.de | Offers additional orthogonality for complex syntheses. |

Exploration of Novel Bioactive Scaffolds through this compound Incorporation

The incorporation of this compound into peptide sequences is a powerful strategy for creating novel bioactive scaffolds with enhanced therapeutic potential. oup.com This unnatural amino acid introduces unique structural and physicochemical properties that can profoundly influence a peptide's interaction with biological targets.

The D-configuration of the amino acid is particularly significant as it often confers increased resistance to enzymatic degradation by proteases within the body. This enhanced proteolytic stability can lead to a longer circulating half-life and improved bioavailability, which are critical attributes for peptide-based drugs.

Furthermore, the 3,4-dimethoxy-substituted phenyl ring provides several advantages. It introduces steric bulk that can be used to control peptide conformation, locking it into a bioactive secondary structure. The methoxy (B1213986) groups can also act as hydrogen bond acceptors, potentially forming new, favorable interactions with a target receptor, thereby increasing binding affinity and specificity. The modification of phenylalanine residues is a known strategy to create peptides with diverse functionalities. acs.org Researchers are exploring how the unique properties of D-3,4-dimethoxyphenylalanine can be harnessed to develop new classes of antimicrobial, anticancer, and anti-inflammatory peptides, or as probes to map complex protein-protein interactions. nih.gov

Table 3: Examples of Bioactive Peptides with Modified Phenylalanine Residues

| Peptide Class | Modification Strategy | Potential Therapeutic Benefit |

|---|---|---|

| Antimicrobial Peptides | Incorporation of hydrophobic/cationic unnatural amino acids. | Enhanced membrane disruption and bacterial killing. |

| Anticancer Peptides | Introduction of residues to stabilize β-hairpin or helical structures. researchgate.net | Improved targeting of cancer cell membranes or intracellular pathways. |

| Enzyme Inhibitors | Use of phenylalanine analogues as transition-state mimics. | Increased potency and selectivity of inhibition. |

| RGD Mimetics | Co-assembly of modified dipeptides to mimic the RGD sequence. researchgate.net | Development of novel biomaterials for tissue engineering. researchgate.net |

Sustainable Synthesis and Green Chemistry Approaches

The chemical synthesis of peptides, particularly at an industrial scale, has traditionally been associated with significant environmental concerns, primarily due to the large volumes of hazardous solvents and reagents used. acs.orgbiotage.com Consequently, a major focus of current research is the development of sustainable and green chemistry approaches for solid-phase peptide synthesis (SPPS), which directly impacts the production of derivatives like this compound.

A key principle of green chemistry is the reduction or elimination of hazardous substances. xtalks.com In SPPS, this has led to intensive investigation into replacing commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory restrictions. biotage.comxtalks.com Promising green alternatives include solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and anisole, often used in mixtures to optimize resin swelling and amino acid solubility. biotage.comtandfonline.com

Beyond solvent replacement, other strategies are being developed to make peptide synthesis more sustainable. These include:

Solvent Minimization: New protocols that combine coupling and deprotection steps without intermediate washing can reduce solvent consumption by as much as 75%. digitellinc.compeptide.com

Greener Reagents: The use of more environmentally benign coupling agents and bases is being explored. tandfonline.com

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps, such as using an engineered aspartate aminotransferase, can offer a highly efficient and green route for producing substituted phenylalanines. researchgate.net

Flow Chemistry: Continuous flow synthesis platforms can reduce solvent and reagent usage while improving reaction control and efficiency. chemrxiv.org

These advancements are crucial for reducing the environmental footprint of peptide manufacturing, making the synthesis of complex molecules like those containing this compound more economically and ecologically viable. acs.org

Table 4: Comparison of Solvents in Solid-Phase Peptide Synthesis

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | Excellent solubilizing properties for reagents and resins. | Reproductive toxicity; high environmental impact. tandfonline.com |

| N-Methyl-2-pyrrolidone (NMP) | Traditional | Similar performance to DMF. | Reproductive toxicity; under regulatory scrutiny. biotage.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Lower toxicity; derived from renewable resources. biotage.com | May require co-solvents for optimal performance; deprotection can be sensitive to solvent choice. biotage.com |

| Anisole/N-octylpyrrolidone (NOP) | Green Mixture | Good solubilizing and resin swelling properties. tandfonline.com | Performance can be resin-dependent. |

| Water | Green Alternative | Ultimate green solvent; non-toxic, non-flammable. acs.org | Poor solubility of traditional Fmoc-amino acids requires new protecting group strategies. csic.es |

Q & A

Q. What are the key synthetic steps for preparing Fmoc-D-3,4-dimethoxyphenylalanine?

The synthesis involves sequential protection/deprotection and functionalization:

- Deprotection of methyl esters : Use LiOH·H₂O in THF/H₂O (1:1) at 70°C for 12 hours .

- Fmoc protection : React with Fmoc-OSu and NaHCO₃ in dioxane/H₂O (room temperature, 12 hours; 72–75% yield) .

- Methylation : Treat with CH₃I and K₂CO₃ in DMF (12 hours, RT; 77–78% yield) .

- Chiral separation : Racemic mixtures are resolved via chiral HPLC, with configurations confirmed by X-ray crystallography and VCD/DFT .

Q. How is chiral purity validated during synthesis?

Chiral integrity is maintained through:

- Chiral HPLC : Separates enantiomers post-synthesis .

- X-ray crystallography : Determines absolute configuration (e.g., S-enantiomer for L-analogues) .

- Vibrational Circular Dichroism (VCD) : Validates stereochemistry alongside computational DFT modeling .

Q. What analytical methods confirm structural integrity and purity?

Q. What storage conditions are optimal for this compound?

Store at 0°C in airtight containers to prevent hydrolysis of the Fmoc group or methoxy functionalities. Lyophilized peptides should be kept at -40°C .

Q. How is this derivative incorporated into solid-phase peptide synthesis (SPPS)?

- Resin loading : Use Fmoc-protected Wang resin (0.796 mmol/g loading) .

- Deprotection : 30% piperidine in DMF (2 × 20 min) .

- Coupling : HBTU/HOBt/DIPEA (3–4 eq.) in DMF (30 min, repeated for efficiency) .

Advanced Research Questions

Q. How to resolve HRMS anomalies indicating dimerization or side products?

- Dimerization : Observed as [M + Na]⁺ peaks (e.g., m/z 949.1724) due to disulfide formation. Mitigate via inert atmospheres (argon) and controlled reaction times .

- Mercury-mediated deprotection : Use HgO/HBF₄ followed by H₂S gas to avoid thiol oxidation .

Q. What strategies improve coupling efficiency in SPPS?

- Double coupling : Repeat amino acid coupling steps (30 min each) to enhance yields .

- Optimized pH : Maintain pH >7 during Fmoc protection to prevent protonation of free amines, but avoid excessive alkalinity to prevent Fmoc cleavage .

- High-purity reagents : Use pre-activated resins and fresh HBTU/HOBt to minimize failed couplings .

Q. How to prevent racemization during synthesis?

- Low-temperature coupling : Perform reactions at 0–4°C for sensitive residues.

- Additives : Include HOBt or Oxyma to suppress base-induced racemization .

- Short deprotection times : Limit piperidine exposure to <20 min per cycle .

Q. What troubleshooting steps address low yields in deprotection?

- Alternative bases : Replace LiOH with CaCl₂/LiOH in isopropanol/THF/H₂O for milder ester hydrolysis (98% yield) .

- Solvent optimization : Use THF/H₂O mixtures for better solubility of intermediates .

Q. What advanced applications exist for dithiolene-functionalized peptides?

- Catalysis : Thiol-rich peptides serve as ligands for metal-binding (e.g., mercury, copper) in bioinorganic catalysis .

- Nanotechnology : Functionalized peptides enable self-assembly into nanostructures for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.